molecular formula C10H16N2OS B5563671 4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine CAS No. 88572-11-6

4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine

Cat. No. B5563671
CAS RN: 88572-11-6
M. Wt: 212.31 g/mol
InChI Key: OMPHQJYCFNDVJT-UHFFFAOYSA-N
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Description

The compound “4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine” is a complex organic molecule that contains a thiazole ring and a tetrahydropyran ring. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many important drugs and natural products. Tetrahydropyran is a saturated six-membered ring containing one oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring and the tetrahydropyran ring in separate steps, followed by their connection via an appropriate functional group transformation. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and tetrahydropyran rings. The tetrahydropyran ring is a type of ether, and it is likely to be in a chair conformation to minimize strain. The thiazole ring is aromatic and planar .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole and tetrahydropyran rings. Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The tetrahydropyran ring could potentially undergo reactions at the oxygen or the adjacent carbons .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen and sulfur atoms in the thiazole ring could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .

Scientific Research Applications

Structural Characterization and Polymorphism

Research has explored the structural characterization of aminothiazole derivatives, highlighting their polymorphic forms and distinct intermolecular hydrogen bonding patterns. These findings are crucial for understanding the crystalline properties of such compounds, which could impact their application in materials science and drug design (Böck et al., 2020).

Peptide Synthesis and Conformational Analysis

Aminothiazoles have been utilized as synthons in the synthesis of dipeptides and oligopeptides. Studies have shown that these compounds can adopt rigid helical conformations, which are essential for understanding peptide structure-function relationships and designing peptidomimetics (Stoykova et al., 2013).

Molecular Electronics and Security Inks

Novel V-shaped aminothiazole derivatives have demonstrated potential in molecular electronics due to their intense solid-state emission and mechano-chromic activity. These properties are critical for developing advanced materials for electronic applications and security inks (Xiao-lin Lu & Xia, 2016).

Polymer Modification and Medical Applications

The modification of poly vinyl alcohol/acrylic acid hydrogels with aminothiazoles has been investigated, leading to polymers with increased thermal stability and promising antibacterial and antifungal activities. These modified polymers have potential applications in medical devices and wound care products (Aly & El-Mohdy, 2015).

Insecticidal and Antibacterial Potentials

Aminothiazole derivatives have been synthesized and evaluated for their insecticidal and antibacterial activities. These compounds offer new avenues for developing pesticides and antimicrobial agents, highlighting the chemical versatility of aminothiazoles in contributing to public health and agriculture (Deohate & Palaspagar, 2020).

Safety and Hazards

Without specific safety data for this compound, general safety precautions for handling organic compounds should be followed. This includes avoiding inhalation or skin contact, and not ingesting the compound .

Future Directions

The study of compounds containing thiazole rings is an active area of research due to their prevalence in biologically active molecules. Future research could explore the biological activity of this compound, or use it as a building block for the synthesis of new compounds .

properties

IUPAC Name

4-(2,2-dimethyloxan-4-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-10(2)5-7(3-4-13-10)8-6-14-9(11)12-8/h6-7H,3-5H2,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPHQJYCFNDVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C2=CSC(=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349451
Record name 4-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-thiazol-2-ylamine

CAS RN

88572-11-6
Record name 4-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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